Ravoxertinib hydrochloride

ERK1/2 inhibitor kinase assay IC50

Ravoxertinib hydrochloride (GDC-0994 HCl, CAS 2070009-58-2) is a highly selective, orally bioavailable ERK1/2 inhibitor (IC₅₀ 6.1/3.1 nM) with a cellular p90RSK inhibition IC₅₀ of 12 nM. Its ≥50-fold kinase selectivity and ≥8-hour target coverage in mice at 10 mg/kg PO make it the definitive choice for reproducible in vivo xenograft studies in KRAS/BRAF-mutant models. Unlike other ERK inhibitors, its well-characterized Phase I clinical PK/PD profile (NCT01875705) provides a translational bridge for biomarker validation. This compound is essential for quantitative phosphoproteomics and mechanistic studies where off-target kinase effects must be minimized.

Molecular Formula C21H19Cl2FN6O2
Molecular Weight 477.3 g/mol
Cat. No. B2823977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRavoxertinib hydrochloride
Molecular FormulaC21H19Cl2FN6O2
Molecular Weight477.3 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.Cl
InChIInChI=1S/C21H18ClFN6O2.ClH/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;/h2-11,18,30H,12H2,1H3,(H,24,26,27);1H/t18-;/m1./s1
InChIKeyRMNVBUVHPAETTJ-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ravoxertinib Hydrochloride (GDC-0994): ERK1/2 Kinase Inhibitor for MAPK Pathway-Driven Oncology Research


Ravoxertinib hydrochloride (GDC-0994 hydrochloride) is an orally bioavailable, highly selective small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) [1]. It inhibits ERK1 and ERK2 with IC50 values of 6.1 nM and 3.1 nM, respectively, in biochemical assays , and has been evaluated in a Phase I clinical trial (NCT01875705) in patients with locally advanced or metastatic solid tumors [2].

Ravoxertinib Hydrochloride: Why ERK Inhibitor Substitution Without Comparator Data Compromises Experimental Reproducibility


ERK1/2 inhibitors exhibit distinct biochemical potency ranges, kinase selectivity profiles, and binding mechanisms that preclude interchangeable use in research settings. Ravoxertinib hydrochloride (GDC-0994) differs from other ERK inhibitors such as ulixertinib (BVD-523), SCH772984, LY3214996 (temuterkib), VX-11e, and CC-90003 in terms of absolute IC50 values against ERK1/2 [1], cellular target engagement potency as measured by p90RSK inhibition , duration of target coverage following oral administration , and clinical development phase [2]. Substituting one ERK inhibitor for another without accounting for these quantitative differences may lead to inconsistent pathway suppression, variable cellular responses, and irreproducible in vivo efficacy outcomes.

Ravoxertinib Hydrochloride: Comparative Quantitative Evidence for Scientific Selection


Biochemical Potency Against ERK1 and ERK2

Ravoxertinib hydrochloride (GDC-0994) exhibits biochemical IC50 values of 6.1 nM against ERK1 and 3.1 nM against ERK2 . In comparison, ulixertinib (BVD-523) demonstrates an IC50 of <0.3 nM against ERK2 , while SCH772984 shows IC50 values of 4 nM (ERK1) and 1 nM (ERK2) [1]. Ravoxertinib's biochemical potency (1.1 nM ERK1/0.3 nM ERK2 in alternative assay formats) is approximately 3- to 10-fold less potent than ulixertinib on ERK2 but comparable to or moderately less potent than SCH772984 [2].

ERK1/2 inhibitor kinase assay IC50

Cellular Target Engagement: p90RSK Phosphorylation Inhibition

Ravoxertinib hydrochloride inhibits ERK-dependent p90RSK phosphorylation with an IC50 of 12 nM in PMA-stimulated HepG2 cells . In contrast, LY3214996 (temuterkib) requires >50% target inhibition sustained for 8-16 hours to achieve significant tumor growth inhibition in xenograft models [1]. This cellular potency against p90RSK provides a quantifiable pharmacodynamic readout distinct from biochemical IC50 measurements, enabling cross-study comparison of functional pathway suppression.

p90RSK pharmacodynamic biomarker cellular IC50

Kinase Selectivity Profile

Ravoxertinib hydrochloride displays at least 50-fold selectivity against a 279-kinase SelectScreen panel . In comparison, SCH772984 at 1 µM inhibits only 6 off-target kinases (CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1, TTK) out of 300 assayed, demonstrating >50% inhibition [1]. CC-90003, an irreversible ERK1/2 inhibitor, shows good selectivity in a 258-kinase panel with IC50 values of 10-20 nM against ERK1/2 [2]. Ravoxertinib's selectivity profile is comparable to other clinical-stage ERK inhibitors but lacks the covalent binding mechanism of CC-90003 or the unusual binding pocket induced by SCH772984.

kinase selectivity off-target profiling selectivity panel

In Vivo Target Coverage Duration

In CD-1 mice, a single oral dose of ravoxertinib hydrochloride at 10 mg/kg achieves desired target coverage for at least 8 hours . This duration of target engagement is comparable to LY3214996, which requires >50% target inhibition sustained for 8-16 hours to achieve significant tumor growth inhibition in BRAF- and KRAS-mutant xenograft models [1]. Ravoxertinib's in vivo efficacy has been demonstrated as significant single-agent activity in multiple cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice [2].

pharmacokinetics target engagement oral bioavailability

BRAF Mutation-Dependent Antitumor Activity

Ravoxertinib hydrochloride (GDC-0994) exhibits sharp inhibition of cell proliferation and colony formation, inducing G1 phase cell-cycle arrest in cancer cells harboring BRAF mutations, but demonstrates little effect in most RAS-mutant or wild-type cell lines [1]. This BRAF mutation-dependent antitumor effect is further validated in xenograft mouse models, where ravoxertinib selectively inhibited tumor growth in BRAF-mutant but not wild-type tumors [1]. In contrast, ulixertinib has demonstrated clinical partial responses in patients with NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors [2], suggesting broader mutation-spectrum activity.

BRAF mutation MAPK pathway xenograft model

Clinical Development Phase and Human Safety Profile

Ravoxertinib hydrochloride (GDC-0994) completed a Phase I dose-escalation study (NCT01875705) in patients with locally advanced or metastatic solid tumors, demonstrating acceptable safety and pharmacodynamic profiles [1][2]. In comparison, ulixertinib (BVD-523) has advanced to a Phase I expansion study with a recommended Phase II dose (RP2D) of 600 mg twice daily, establishing clinical activity in MAPK-mutant advanced solid tumors [3]. The clinical development stage affects the availability of human-derived pharmacokinetic, safety, and efficacy data for translational research planning.

Phase I clinical trial safety profile pharmacodynamics

Ravoxertinib Hydrochloride: Evidence-Backed Research Applications


In Vitro ERK Pathway Inhibition Studies in BRAF-Mutant Cancer Models

Ravoxertinib hydrochloride is appropriate for in vitro studies requiring selective ERK1/2 inhibition in BRAF-mutant cancer cell lines. Its cellular p90RSK inhibition IC50 of 12 nM provides a quantifiable pharmacodynamic endpoint for dose-response experiments . The compound's ≥50-fold kinase selectivity supports its use in mechanistic studies where off-target kinase effects must be minimized.

In Vivo Xenograft Efficacy Studies with Once-Daily Oral Dosing

Ravoxertinib hydrochloride is suitable for mouse xenograft studies requiring sustained ERK pathway suppression. A 10 mg/kg oral dose provides at least 8 hours of target coverage in CD-1 mice , and daily oral dosing demonstrates significant single-agent activity in KRAS-mutant and BRAF-mutant human xenograft models [1]. This PK profile supports once-daily dosing regimens.

Comparative Phosphoproteomics and Pathway Mapping Studies

Ravoxertinib hydrochloride has been employed in quantitative phosphoproteomics studies comparing ERK inhibitor responses to clinically used MEK inhibitors such as trametinib [2]. Its well-characterized selectivity profile and cellular potency make it suitable for mapping ERK-dependent phosphorylation networks and validating pathway-specific biomarkers.

Translational Studies Leveraging Existing Phase I Clinical Data

Researchers designing translational studies may leverage ravoxertinib's established Phase I clinical safety and pharmacodynamic profile (NCT01875705) [3]. This human data provides a reference for expected tolerability and target engagement, facilitating dose selection and biomarker validation in preclinical models intended to inform clinical development.

Quote Request

Request a Quote for Ravoxertinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.